Lansiumarin A

Vue d'ensemble

Description

Lansiumarin A is a furocoumarin compound isolated from the branches of Clausena lansium, a plant belonging to the Rutaceae family . Furocoumarins are a class of organic compounds known for their diverse biological activities. This compound, along with Lansiumarin B and Lansiumarin C, was identified and structurally elucidated through chemical and spectroscopic methods .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lansiumarin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the branches of Clausena lansium using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from Clausena lansium, which is cultivated in regions such as Southern China and Southeast Asia .

Analyse Des Réactions Chimiques

Types of Reactions: Lansiumarin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides.

Reduction: Reduction reactions can convert certain functional groups within this compound.

Substitution: Substitution reactions can occur at specific positions on the furocoumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides, while reduction can produce alcohols or other reduced forms of this compound .

Applications De Recherche Scientifique

Pharmacological Applications

Lansiumarin A exhibits a variety of pharmacological activities attributed to its unique chemical structure and biological properties. The following subsections detail its key applications:

Anticancer Activity

Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. A study focused on the fruit peels of Lansium domesticum demonstrated that extracts containing this compound showed significant cytotoxicity against T47D breast cancer cells, with an IC50 value of 15.68 µg/mL . Further investigations are required to explore its potential as an anticancer therapeutic agent.

Antimicrobial Properties

This compound has been reported to exhibit antimicrobial activity against several pathogens. It has shown effectiveness against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations indicating its potential as a natural antimicrobial agent . This property is particularly valuable in developing alternative treatments for infections resistant to conventional antibiotics.

Antioxidant Effects

The compound has demonstrated substantial antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The presence of phenolic compounds in Lansium domesticum contributes to this effect, making it a candidate for further studies aimed at developing antioxidant-rich supplements or functional foods .

Traditional Uses and Ethnopharmacology

Historically, Lansium domesticum has been utilized in traditional medicine across Southeast Asia for various ailments. The fruit and its extracts have been used to treat conditions such as:

- Eye inflammation

- Diarrhea and dysentery

- Fever and spasms

- Skin conditions (as a moisturizer and whitening agent)

These traditional uses underscore the importance of this compound in ethnopharmacology and highlight the need for scientific validation of these practices .

Biochemical Studies

The biochemical properties of this compound have been extensively studied, revealing insights into its mechanisms of action:

- Mechanism of Action : this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

- Isolation Techniques : Advanced techniques such as vacuum liquid chromatography have been employed to isolate this compound from plant extracts, facilitating further research into its bioactivity .

Case Studies and Research Findings

The following table summarizes key studies that have investigated the applications of this compound:

Mécanisme D'action

The mechanism of action of Lansiumarin A involves its interaction with molecular targets and pathways within biological systems. It is known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparaison Avec Des Composés Similaires

Lansiumarin A is part of a series of furocoumarins, including Lansiumarin B and Lansiumarin C . These compounds share similar structures but differ in specific functional groups and their positions. For example:

Lansiumarin B: Similar structure with slight variations in functional groups.

Lansiumarin C: Contains different substituents compared to this compound.

Uniqueness: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. Its combination of anti-inflammatory and antioxidant properties sets it apart from other similar compounds .

Activité Biologique

Lansiumarin A is a bioactive compound derived from the fruit of Lansium domesticum, commonly known as duku or langsat. This compound has garnered attention due to its diverse biological activities, including cytotoxic, antimicrobial, and antioxidant properties. The following sections provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Isolation

This compound is classified as a triterpenoid compound. It has been isolated from various parts of the Lansium domesticum plant, particularly the fruit peel and seeds. The structural elucidation of this compound has been achieved through various spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular formula as .

1. Cytotoxic Activity

Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, one study reported an IC50 value of 15.68 µg/mL against T47D breast cancer cells, indicating significant potential for anticancer therapy .

2. Antimicrobial Activity

This compound has also exhibited antimicrobial properties against various pathogens. Research indicates that extracts containing this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 15 µg/mL | |

| Escherichia coli | < 20 µg/mL |

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals effectively. The DPPH radical scavenging activity showed promising results with SC50 values indicating strong antioxidant potential.

| Assay Method | SC50 (mg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 8.72 ± 0.54 | |

| Lipid Peroxidation Inhibition | 3.29 ± 0.30 |

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study focused on the cytotoxic effects of this compound on T47D cells revealed that this compound induces apoptosis in a dose-dependent manner. The study emphasizes the need for further investigation into its mechanism of action and potential synergy with existing chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another research evaluated the antimicrobial efficacy of this compound against common foodborne pathogens. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential application in food preservation and safety .

Propriétés

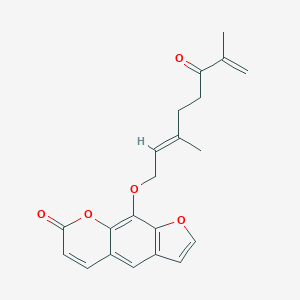

IUPAC Name |

9-[(2E)-3,7-dimethyl-6-oxoocta-2,7-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12H,1,4,6,10H2,2-3H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVDCVZOOVTJKF-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317787 | |

| Record name | Lansiumarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205115-73-7 | |

| Record name | Lansiumarin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205115-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansiumarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lansiumarin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.